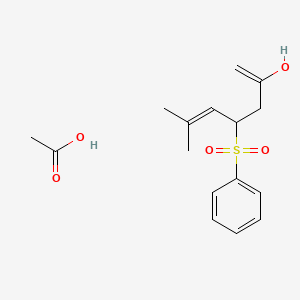
Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol is a complex organic compound that features both acetic acid and benzenesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with a suitable hepta-1,5-dien-2-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfinyl or benzenesulfenyl derivatives.
Substitution: Formation of various substituted benzenesulfonyl compounds.
Scientific Research Applications
Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group on the benzene ring.
Sulfanilic acid: An aromatic sulfonic acid with an amino group.
Uniqueness
Acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol is unique due to its combination of acetic acid and benzenesulfonyl functional groups, along with the presence of a hepta-1,5-dien-2-ol moiety
Properties
CAS No. |
62692-54-0 |
|---|---|
Molecular Formula |
C16H22O5S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
acetic acid;4-(benzenesulfonyl)-6-methylhepta-1,5-dien-2-ol |
InChI |
InChI=1S/C14H18O3S.C2H4O2/c1-11(2)9-14(10-12(3)15)18(16,17)13-7-5-4-6-8-13;1-2(3)4/h4-9,14-15H,3,10H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VIRWELNOUUFJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CC(=C)O)S(=O)(=O)C1=CC=CC=C1)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















